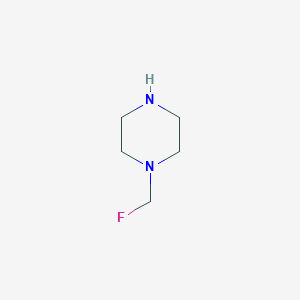
1-(Fluoromethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The fluoromethyl group attached to the piperazine ring introduces unique chemical properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Fluoromethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with fluoromethylating agents under controlled conditions. For example, the reaction of piperazine with fluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Fluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethylpiperazine N-oxide, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-(Fluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The fluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, lacking the fluoromethyl group.
1-Methylpiperazine: A derivative with a methyl group instead of a fluoromethyl group.
1-(Chloromethyl)piperazine: Similar structure but with a chloromethyl group.
Uniqueness
1-(Fluoromethyl)piperazine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C5H11FN2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
1-(fluoromethyl)piperazine |
InChI |
InChI=1S/C5H11FN2/c6-5-8-3-1-7-2-4-8/h7H,1-5H2 |
InChI Key |
JVKAUJZXINGBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


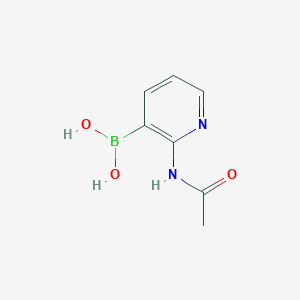
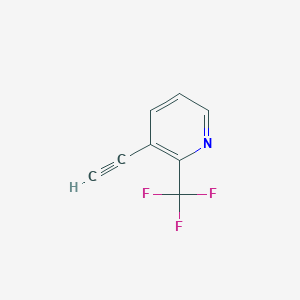
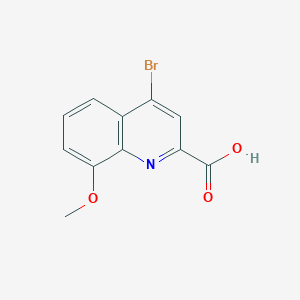
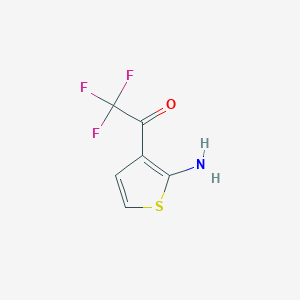
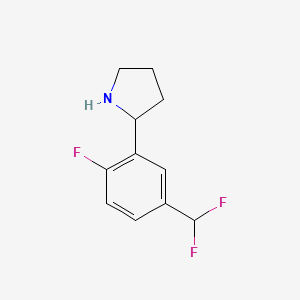
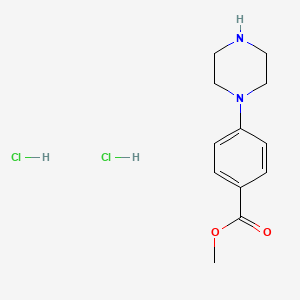
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

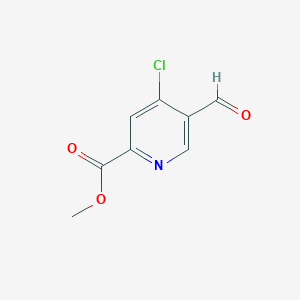
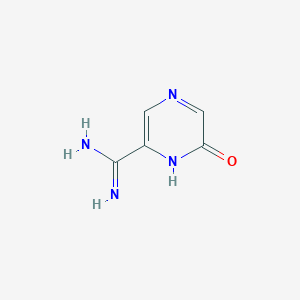
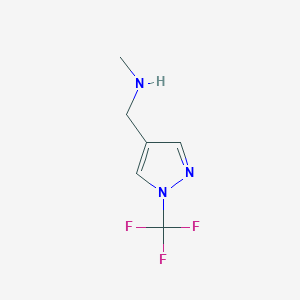
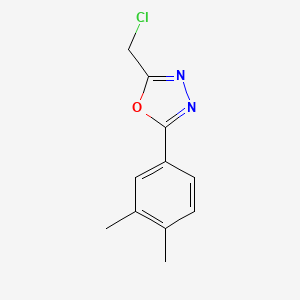
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

